Chloro(5,10,15,20-tetraphenylporphyrinato)manganese(III)

Catalog No.
S3317207
CAS No.
32195-55-4
M.F
C44H28ClMnN4
M. Wt
703.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(5,10,15,20-tetraphenylporphyrinato)manganes...

CAS Number

32195-55-4

Product Name

Chloro(5,10,15,20-tetraphenylporphyrinato)manganese(III)

IUPAC Name

manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride

Molecular Formula

C44H28ClMnN4

Molecular Weight

703.1 g/mol

InChI

InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1

InChI Key

MIUMWNDEIWVIEG-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3]

The exact mass of the compound 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is 702.138293 g/mol and the complexity rating of the compound is 807. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(5,10,15,20-tetraphenylporphyrinato)manganese(III) (Mn(TPP)Cl, CAS: 32195-55-4) is a benchmark metalloporphyrin complex featuring a redox-active Mn(III) center coordinated by a planar tetraphenylporphyrin ligand. In industrial and academic procurement, it is primarily sourced as a biomimetic oxidation catalyst, an oxygen-atom transfer (OAT) mediator, and an electroactive ionophore. Its unhindered macrocyclic structure allows for efficient axial coordination, making it a highly active precursor for generating high-valent Mn(V)=O species during catalysis. Compared to simple inorganic manganese salts, the porphyrin scaffold prevents metal precipitation, tunes the reduction potential, and enables high solubility in organic solvents like dichloromethane and acetonitrile, which is critical for homogeneous catalysis and polymer functionalization workflows[1].

Substituting Mn(TPP)Cl with unmetallated porphyrins (H2TPP), simple manganese salts (e.g., MnCl2), or alternative metal centers (like Fe(TPP)Cl) fundamentally alters reaction pathways and processability. Unmetallated ligands lack the redox capacity for oxygen transfer, while simple salts suffer from poor organic solubility and lack the biomimetic steric environment necessary for controlled epoxidation. Furthermore, substituting Mn(TPP)Cl with sterically hindered analogs like Mn(TMP)Cl (tetramesitylporphyrin) can severely restrict catalytic activity for bulky substrates such as polyenes; the bulky meso-substituents physically block the approach of macromolecular chains to the active metal-oxo center [1]. Consequently, altering the metal center or the ligand sterics leads to dramatic drops in turnover numbers, loss of stereoselectivity, or complete failure in sensor formulation.

Superior Polyene Processing vs. Sterically Hindered Analogs

In the epoxidation of cis-1,4-polybutadiene using iodosylbenzene, the unhindered Mn(TPP)Cl catalyst significantly outperforms sterically protected analogs. While hindered porphyrins are often preferred for small molecules to prevent dimer formation, they restrict the access of bulky polymer chains to the active site. Quantitative studies show Mn(TPP)Cl achieves a 73.7% polyepoxide yield after 7 hours, whereas the mesityl-substituted Mn(TMP)Cl yields only 54% under identical conditions [1].

Evidence DimensionPolyepoxide yield (cis-1,4-polybutadiene)
Target Compound Data73.7% yield at 7 hours
Comparator Or BaselineMn(TMP)Cl (54% yield at 7 hours)
Quantified Difference+19.7% absolute yield improvement for the unhindered catalyst
ConditionsPhIO oxidant, CH2Cl2 solvent, 7 hours reaction time

Demonstrates that buyers processing macromolecular or polymeric substrates must prioritize the unhindered Mn(TPP)Cl core over more expensive, sterically hindered porphyrins.

Enhanced Styrene Epoxidation Yield vs. Iron Analogs

The choice of the central metal in tetraphenylporphyrin catalysts dictates the efficiency of oxygen-atom transfer. When evaluated for the epoxidation of styrene using iodosylbenzene as the oxygen donor, Mn(TPP)Cl demonstrates vastly superior catalytic turnover compared to its iron counterpart. Mn(TPP)Cl yields 70% styrene oxide, whereas Fe(TPP)Cl achieves only a 22% yield under the same experimental parameters [1].

Evidence DimensionStyrene oxide yield
Target Compound Data70% yield
Comparator Or BaselineFe(TPP)Cl (22% yield)
Quantified Difference3.18-fold increase in epoxide yield
ConditionsStyrene substrate, iodosylbenzene oxidant, 1:50:100 catalyst:substrate:oxidant ratio

Justifies the procurement of the manganese derivative over the iron derivative for maximizing yields in fine chemical epoxidation workflows.

Selective Potentiometric Response in PVC Sensor Membranes

Beyond catalysis, Mn(TPP)Cl functions as a highly effective electroactive ionophore in sensor formulations due to its specific axial coordination properties. When incorporated into a plasticized poly(vinyl chloride) (PVC) membrane coated on a graphite electrode, Mn(TPP)Cl enables the selective potentiometric detection of histidine. The Mn(TPP)Cl-doped membrane exhibits a near-Nernstian response of −55.4 mV/decade, whereas baseline membranes lacking the metalloporphyrin show no selective potentiometric response to the amino acid [1].

Evidence DimensionPotentiometric slope (sensitivity to histidine)
Target Compound Data−55.4 mV/decade (near-Nernstian response)
Comparator Or BaselineUndoped PVC membrane (No selective response / baseline drift)
Quantified DifferenceEstablishment of a linear detection range across four decades of concentration (10^-5 to 10^-1 M)
ConditionspH 3.0 to 6.0, aqueous histidine solution, graphite electrode

Validates Mn(TPP)Cl as a critical active ingredient for manufacturing amino acid-selective electrochemical sensors, where generic porphyrins fail to provide signal transduction.

Macromolecular and Polymer Functionalization

Due to its unhindered planar structure, Mn(TPP)Cl is the preferred catalyst for the biomimetic epoxidation of bulky polyene polymers (e.g., cis-polybutadiene). In these workflows, sterically hindered porphyrins fail to provide adequate substrate access, making Mn(TPP)Cl the necessary choice for high-yield polymer upgrading [1].

Fine Chemical Synthesis via Oxygen-Atom Transfer

Mn(TPP)Cl is utilized in homogeneous catalysis for the high-yield epoxidation of unhindered alkenes (like styrene) and the oxidation of alkanes. It is prioritized over iron-based analogs due to its superior terminal oxidant efficiency and higher epoxide yields [2].

Electrochemical Sensor Manufacturing

As a specialized ionophore, Mn(TPP)Cl is formulated into PVC membranes and coated onto electrodes to create highly selective potentiometric sensors. Its specific axial coordination affinity makes it an essential component for the detection of amino acids like histidine in analytical and clinical diagnostic devices [3].

Hydrogen Bond Acceptor Count

5

Exact Mass

702.138293 Da

Monoisotopic Mass

702.138293 Da

Heavy Atom Count

50

Dates

Last modified: 04-15-2024

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